molecular formula C23H18N2O B12915612 2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one CAS No. 89069-82-9

2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one

Cat. No.: B12915612
CAS No.: 89069-82-9
M. Wt: 338.4 g/mol
InChI Key: KDAVUMZKFQZDNO-UHFFFAOYSA-N
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Description

2,6-Diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly within the pyrimidin-4(3H)-one class. This class of compounds is recognized for its diverse biological activities and is frequently investigated as a core scaffold in drug discovery. Researchers value these structures for their potential to interact with key biological targets. The primary research applications for this class of compounds include anticancer and antimalarial investigations. In anticancer research, structurally related thieno[2,3-d]pyrimidin-4(3H)-one analogs have demonstrated potent and selective inhibition of cancer cell growth, such as in A549 (human lung) and MCF-7 (breast cancer) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range . The mechanism of action for related compounds often involves the inhibition of key kinase enzymes, such as the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . In infectious disease research, hybrid molecules incorporating a diphenylmethylpyrimidine core, similar to this compound, have shown promising in vitro antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary handling and safety information should be consulted prior to use. Researchers are encouraged to explore its potential in their specific biological assays and drug discovery programs.

Properties

CAS No.

89069-82-9

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2,6-diphenylpyrimidin-4-one

InChI

InChI=1S/C23H18N2O/c1-17-10-8-9-15-21(17)25-22(26)16-20(18-11-4-2-5-12-18)24-23(25)19-13-6-3-7-14-19/h2-16H,1H3

InChI Key

KDAVUMZKFQZDNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Chemical Reactions

The chemical reactivity of 2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one can be categorized into several types of reactions:

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions at various positions on the aromatic rings. The presence of electron-withdrawing groups can enhance the reactivity of the aromatic system, facilitating substitution by nucleophiles.

Condensation Reactions

Condensation reactions are significant in forming new bonds and expanding the molecular framework of pyrimidine derivatives. For instance, condensation with aldehydes or ketones can yield more complex structures while retaining the core pyrimidine ring .

Cyclization Reactions

Cyclization is a crucial reaction pathway for forming heterocyclic compounds from linear precursors. The compound may participate in cyclization reactions under acidic or basic conditions, leading to various heterocycles that could exhibit different biological activities .

Reaction Conditions and Yields

The efficiency of these reactions can be influenced by several factors, including:

  • Catalysts : The choice of catalyst significantly affects yields and selectivity. For example, BF₃·OEt₂ has been shown to improve yields in certain condensation reactions .

  • Solvent Effects : The choice of solvent also plays a critical role in reaction outcomes. Polar solvents like DMSO or THF can enhance solubility and reaction rates compared to non-polar solvents .

  • Temperature and Time : Reaction temperature and duration are vital for optimizing yields. Higher temperatures may accelerate reactions but could also lead to side reactions if not controlled properly .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds, including 2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one, exhibit promising anticancer properties. Studies indicate that these compounds can inhibit tumor growth through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression. For example, certain analogs have shown effectiveness against specific cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Enzyme Inhibition
This compound has also been evaluated as an inhibitor of various enzymes linked to disease states. Notably, it has shown activity against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Materials Science Applications

Self-Assembly and Nanostructures
The unique properties of this compound allow it to participate in self-assembly processes. Research indicates that this compound can form rosettes and nanotubes when subjected to specific conditions, making it valuable for applications in nanotechnology and materials science . These structures can be utilized in drug delivery systems or as scaffolds for tissue engineering.

Catalysis

Catalytic Properties
The compound has been investigated for its catalytic properties in organic synthesis. It serves as a catalyst in various reactions, including cross-coupling reactions and the synthesis of functionalized heterocycles. Its ability to facilitate these reactions efficiently makes it a candidate for use in green chemistry processes where reducing waste and improving yields are critical .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives based on this compound. The compounds were tested against several cancer cell lines, revealing that modifications to the side chains significantly influenced their cytotoxicity profiles. The most potent derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition capabilities of this compound. The study found that specific modifications enhanced selectivity towards AChE over butyrylcholinesterase (BChE), suggesting potential therapeutic applications for cognitive disorders. The structure-activity relationship (SAR) analysis provided insights into optimizing future drug candidates based on this scaffold .

Mechanism of Action

The mechanism of action of 2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one would depend on its specific biological activity. It may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Aryl Substituents: The 2,6-diphenyl motif (as in the target compound) is structurally analogous to 3-methyl-2,6-diphenylquinazolin-4(3H)-one, which exhibits notable antioxidant activity (67–72% DPPH inhibition at 100 μM) .

Bioactivity Trends: Thieno[2,3-d]pyrimidin-4(3H)-ones with electron-rich aryl groups (e.g., 4-methoxyphenyl, p-tolyl) demonstrate superior antimicrobial activity against Gram-positive bacteria (MIC: 8–16 μg/mL) compared to electron-deficient analogs . COX-2 selectivity in 5,6-dimethyl derivatives (IC₅₀: 0.8–1.2 μM) highlights the role of alkyl groups in modulating enzyme binding .

Synthetic Accessibility: Microwave-assisted synthesis using phosphorus oxychloride (POCl₃) is a common route for pyrimidinone derivatives, achieving yields >80% under optimized conditions .

Physicochemical and Pharmacokinetic Properties

  • Melting Points: Pyrimidinones with bulky substituents (e.g., 2,4-dinitrophenyl) exhibit higher melting points (224–236°C), while methyl or methoxy groups reduce crystallinity (124–192°C) . The target compound’s o-tolyl group may result in a melting point range of 180–200°C, based on analog data .
  • Solubility: Quinazolinones with diphenyl substituents show low aqueous solubility (<0.1 mg/mL), necessitating formulation enhancements for in vivo applications .

Biological Activity

2,6-Diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's structure, which includes multiple aromatic rings, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H16N2O\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}

This structure features a pyrimidine core substituted with phenyl and o-tolyl groups, which may influence its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. For instance, in vitro assays showed that it inhibits the proliferation of various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-295.0Induction of apoptosis
MCF-77.5Cell cycle arrest (G1 phase)
HeLa6.0Inhibition of proliferation

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. It exhibited notable efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Type
Staphylococcus aureus10Gram-positive
Escherichia coli15Gram-negative
Pseudomonas aeruginosa20Gram-negative

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
Research has shown that the compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance mechanisms. For example, it has been reported to inhibit DNA gyrase and topoisomerase II, enzymes critical for DNA replication in bacterial cells.

2. Interaction with Cellular Pathways
The compound influences various signaling pathways related to cell survival and apoptosis. It modulates the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.

Case Studies

Several studies have documented the effects of this compound in preclinical models:

Case Study 1: Anticancer Effects in Animal Models
In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to penetrate tissues effectively and exert its therapeutic effects.

Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced anticancer efficacy and reduced side effects compared to monotherapy.

Q & A

Q. What are the common synthetic routes for 2,6-diphenyl-3-(o-tolyl)pyrimidin-4(3H)-one and its derivatives?

Methodological Answer: The compound can be synthesized via condensation reactions of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by protective group strategies (e.g., Boc protection) to stabilize intermediates. For example, a one-pot approach involving sequential aldehyde-pyrimidinone condensation and subsequent functionalization (e.g., glycosylation or aryl substitution) has been reported . Key Optimization Parameters:

  • Reaction temperature (typically 80–100°C under reflux).
  • Solvent choice (e.g., ethanol or DMF for polar intermediates).
  • Catalytic use of KOH or other bases to enhance nucleophilic substitution .

Q. Table 1: Representative Synthetic Yields for Analogous Pyrimidinones

SubstituentYield (%)Melting Point (°C)Reference
4-Methoxyphenylamino87214–215
2,5-Dichlorophenylamino61250
3,4,5-Trimethoxyphenylamino89219–220

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Critical for confirming substituent regiochemistry (e.g., aromatic proton splitting patterns at δ 7.0–8.0 ppm for phenyl groups) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH/OH groups (~3200–3500 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related thiopyrano-thienopyrimidinones (R factor = 0.043) .
  • HPLC Purity Analysis : ≥98% purity achievable with C18 columns and gradient elution (e.g., acetonitrile/water) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity for specific targets (e.g., mPGES-1)?

Methodological Answer:

  • Core Scaffold Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 2- and 6-positions to enhance binding to hydrophobic pockets in mPGES-1 .
  • Substituent Screening : Test aryl/heteroaryl groups at the 3-position for improved selectivity over COX-2 (e.g., 3-(o-tolyl) reduces off-target effects) .
  • In Silico Docking : Use molecular dynamics simulations to predict interactions with mPGES-1’s active site (PDB: 4AL0) .

Contradiction Analysis:
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell-free vs. cellular assays). Validate activity using orthogonal methods like ELISA for PGE₂ quantification .

Q. What strategies improve aqueous solubility and metabolic stability without compromising bioactivity?

Methodological Answer:

  • PEGylation : Introduce polyethylene glycol chains at non-critical positions (e.g., 4-hydroxy group) to enhance solubility .
  • Prodrug Design : Mask polar groups (e.g., as acetyl or phosphate esters) for improved bioavailability, with enzymatic cleavage in vivo .
  • Cyclodextrin Complexation : Use β-cyclodextrin to solubilize hydrophobic derivatives while maintaining inhibitory activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardize Assay Protocols : Ensure consistent enzyme sources (e.g., recombinant human mPGES-1 vs. murine isoforms) and buffer conditions (pH 7.4, 1 mM GSH) .
  • Counter-Screen Against Related Targets : Test selectivity across prostanoid synthases (e.g., COX-1/2, PGDS) to rule out off-target effects .
  • Meta-Analysis of Structural Data : Compare crystallographic data (e.g., ligand-binding poses in PDB: 4AL0) to identify critical interactions missed in prior studies .

Q. What are the computational approaches for predicting pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (optimal range: 2–4), CYP450 inhibition, and blood-brain barrier permeability .
  • Metabolic Pathway Mapping : Identify likely sites of Phase I/II metabolism (e.g., o-tolyl methyl oxidation) using Schrödinger’s MetaSite .

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) in key cyclization steps .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

Methodological Answer:

  • Murine Collagen-Induced Arthritis (CIA) : Monitor joint swelling and PGE₂ levels in synovial fluid .
  • Zebrafish Inflammation Models : High-throughput screening of neutrophil migration inhibition .

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